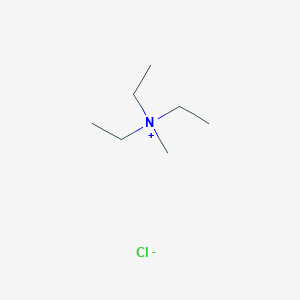

Triethylmethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triethylmethylammonium chloride is a quaternary ammonium compound with the chemical formula . It consists of a triethylmethylammonium cation and a chloride anion. This compound is known for its ionic nature and is often used in various chemical applications due to its solubility in polar solvents and ability to form ionic liquids at room temperature. Triethylmethylammonium chloride appears as a colorless to pale yellow liquid or solid, depending on the ambient conditions.

The mechanism of action of N,N-diethyl-N-methylammonium chloride depends on the specific application. Here are two common examples:

- Phase Transfer Catalysis: This compound can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) during organic synthesis []. The positively charged ammonium group interacts with the polar reaction components in the aqueous phase, while the hydrophobic tail allows it to partition into the organic phase, shuttling reactants back and forth.

- Surfactant Behavior: Due to its amphiphilic nature, N,N-diethyl-N-methylammonium chloride can act as a surfactant. Surfactants lower the surface tension of liquids, allowing for applications like emulsification (formation of stable mixtures of immiscible liquids) and micelle formation (aggregation of surfactant molecules in solution).

Ionic Liquids

The cationic part of the molecule (N,N-Diethyl-N-Methylethanaminium) possesses a permanent positive charge, while the chloride anion (Cl-) provides a negative charge. This characteristic makes N,N-Diethyl-N-Methylethanaminium Chloride a potential candidate for the development of ionic liquids. Ionic liquids are salts with melting points below 100°C and unique properties like high thermal stability and miscibility with various organic solvents. Research explores their applications in catalysis, separations, and electrochemistry [].

Organic Synthesis

The presence of the quaternary ammonium group (N+) in N,N-Diethyl-N-Methylethanaminium Chloride can render it a useful reagent in organic synthesis. Quaternary ammonium salts can act as phase-transfer catalysts, facilitating reactions between immiscible phases (e.g., water and organic solvents) [].

Antimicrobial Activity

Certain quaternary ammonium compounds exhibit antimicrobial properties. While there is no specific research available on N,N-Diethyl-N-Methylethanaminium Chloride, investigations into its potential antimicrobial activity might be warranted based on its structural similarity to known antimicrobial quaternary ammonium compounds [].

- Chlorination Reactions: It can chlorinate alkenes, leading to the formation of vicinal 1,2-dichloroalkanes. This reaction is facilitated by its ability to donate chloride ions effectively.

- Formation of Triethylmethylammonium Trichloride: When reacted with elemental chlorine, it forms triethylmethylammonium trichloride:

. - Reactions with Carbon Monoxide: It can react with carbon monoxide to produce phosgene under specific conditions:

.

Triethylmethylammonium chloride can be synthesized through several methods:

- Direct Ammoniation: By reacting triethylamine with methyl chloride, triethylmethylammonium chloride can be produced:

. - Ion Exchange Reactions: It can also be synthesized through ion exchange reactions involving other ammonium salts and chloride sources.

Triethylmethylammonium chloride finds applications in various fields:

- Chemical Synthesis: Used as a reagent for chlorination reactions.

- Ionic Liquids: Serves as a precursor for ionic liquids, which are utilized in green chemistry for solvent applications.

- Biochemical Studies: Employed in studies involving membrane permeability and cell interactions.

Interaction studies have focused on the compound's ability to modify membrane structures and its effects on biological systems. Research indicates that triethylmethylammonium chloride can alter lipid bilayer properties, potentially affecting drug delivery mechanisms and cellular uptake processes. Further studies are necessary to elucidate its full interaction profile with different biological systems.

Triethylmethylammonium chloride shares similarities with other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tetraethylammonium Chloride | Commonly used as a phase transfer catalyst; less bulky than triethylmethylammonium chloride. | |

| Benzyltriethylammonium Chloride | Exhibits surfactant properties; more hydrophobic due to the benzyl group. | |

| Cetyltrimethylammonium Bromide | Known for its antimicrobial properties; larger hydrophobic tail compared to triethylmethylammonium chloride. |

Triethylmethylammonium chloride is unique due to its moderate hydrophilicity combined with the ability to form ionic liquids, making it versatile for various applications in synthetic chemistry and biological studies.

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1): ACTIVE